4-Chloro-6-fluoropyrido[3,2-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFN3 |
|---|---|
Molecular Weight |
183.57 g/mol |
IUPAC Name |
4-chloro-6-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3ClFN3/c8-7-6-4(10-3-11-7)1-2-5(9)12-6/h1-3H |
InChI Key |
WRBAPOUNYDTRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)F |
Origin of Product |
United States |
The Pyrido 3,2 D Pyrimidine Scaffold: a Versatile Framework in Chemical and Biological Sciences
The pyrido[3,2-d]pyrimidine (B1256433) core is a fused bicyclic heterocycle, integrating both a pyridine (B92270) and a pyrimidine (B1678525) ring. This structural arrangement is a key "privileged scaffold" in drug discovery. Its isomeric cousin, the pyrido[2,3-d]pyrimidine (B1209978) scaffold, has been extensively studied and is found in a variety of biologically active molecules, demonstrating a wide range of pharmacological effects. chemicalbook.comnih.govrsc.org These include applications as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. nih.govgoogle.com
The versatility of the pyridopyrimidine framework stems from its structural similarity to endogenous purines, allowing these compounds to interact with a multitude of biological targets, particularly protein kinases. nih.gov For instance, derivatives of the pyrido[3,2-d]pyrimidine scaffold have been specifically investigated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in hematologic malignancies and immune diseases. medchemexpress.com This inherent biological potential makes any novel derivative of this scaffold, such as 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine, a compound of significant scientific interest.
Significance of Halogenation in Medicinal Chemistry and Agrochemical Design: a Focus on the 4 Chloro and 6 Fluoro Substituents
The introduction of halogen atoms, particularly chlorine and fluorine, into a molecular structure is a cornerstone of modern medicinal chemistry. guidechem.comnih.gov This strategy, known as halogenation, can profoundly modulate a compound's physicochemical and pharmacokinetic properties.
The 4-Chloro substituent often enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes. guidechem.com Chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. chemicalbook.com Furthermore, the presence of a chlorine atom can block sites of metabolic degradation, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect. guidechem.com Approximately 15% of FDA-approved pharmaceuticals contain chlorine, highlighting its importance in drug design. guidechem.com
The 6-Fluoro substituent brings its own unique advantages. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom without significantly increasing the molecule's size. nih.gov Strategic placement of fluorine can alter the electron distribution within the molecule, impacting the acidity or basicity of nearby functional groups and thereby improving bioavailability. nih.govmdpi.com Like chlorine, fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond against enzymatic cleavage. mdpi.com
The dual halogenation in 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine suggests a deliberate design to combine these beneficial effects, potentially creating a molecule with enhanced potency, selectivity, and metabolic stability compared to its non-halogenated parent scaffold.
Current Research Landscape and Knowledge Gaps Pertaining to 4 Chloro 6 Fluoropyrido 3,2 D Pyrimidine
Despite the established importance of the pyridopyrimidine scaffold and the strategic advantages of halogenation, a thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine. Publicly available research databases and chemical supplier catalogs contain numerous entries for related isomers, such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines, but provide scant specific data on the [3,2-d] isomer .
This lack of information covers fundamental aspects of the compound, including:
Validated Synthesis Routes: While general methods for creating pyridopyrimidines exist, optimized and detailed synthetic protocols specifically for this compound are not readily available.
Chemical Reactivity: The reactivity of the chloro and fluoro positions on this specific scaffold, crucial for its use as a chemical intermediate in synthesizing larger molecules, is uncharacterized.
Biological Activity: There is a notable absence of studies screening this compound for activity against common biological targets, such as protein kinases or other enzymes.
Spectroscopic and Physicochemical Data: Comprehensive and publicly verified datasets (e.g., NMR, Mass Spectrometry, pKa, solubility) are not published in the peer-reviewed literature.
This scarcity of dedicated research indicates that this compound represents a largely unexplored area within medicinal chemistry.
Rationale and Objectives of Comprehensive Research on 4 Chloro 6 Fluoropyrido 3,2 D Pyrimidine
Strategic Approaches to Pyrido[3,2-d]pyrimidine Ring System Construction
The formation of the pyrido[3,2-d]pyrimidine skeleton is a critical aspect of the synthesis of this compound. This bicyclic system is typically assembled through the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) scaffold.
Cyclization Reactions for Pyrido[3,2-d]pyrimidine Core Formation
A prevalent strategy for constructing the pyrido[3,2-d]pyrimidin-4-one ring system involves the cyclization of ortho-amino-substituted pyridine carboxamides or related derivatives. A common approach utilizes a 3-aminopyridine-2-carboxamide (B1253797) (3-aminopicolinamide) as a key intermediate. This precursor contains the necessary functionalities in the correct spatial arrangement for the formation of the fused pyrimidine ring.
The cyclization is typically achieved by reacting the 3-aminopicolinamide with a source of a single carbon atom that will form the C4 position of the pyrimidine ring. Reagents such as formamide (B127407) or triethyl orthoformate are frequently employed for this purpose. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to yield the pyrido[3,2-d]pyrimidin-4-one core.
Table 1: Illustrative Cyclization Reactions for Pyrido[3,2-d]pyrimidin-4-one Formation
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 3-Aminopicolinamide | Formamide | Heat | Pyrido[3,2-d]pyrimidin-4-one |
Precursor Synthesis and Functionalization Prior to Halogenation
The synthesis of the appropriately functionalized pyridine precursor is a crucial first step. For the preparation of this compound, a key precursor is 3-amino-5-fluoropyridine (B1296810). A common synthetic route to this intermediate begins with 5-fluoronicotinamide (B1329777). chemicalbook.com
The Hofmann rearrangement of 5-fluoronicotinamide provides a direct method for the synthesis of 3-amino-5-fluoropyridine. chemicalbook.com This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. chemicalbook.com
Table 2: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement
| Reactant | Reagents | Solvent | Temperature | Yield |
|---|
Once 3-amino-5-fluoropyridine is obtained, it must be further functionalized to introduce the carboxamide group at the 2-position, yielding 3-amino-5-fluoropicolinamide (B1381823). This transformation can be achieved through a multi-step sequence, for example, by conversion to the corresponding 2-cyano derivative followed by hydrolysis, or via metallation and subsequent carboxylation and amidation.
Direct Synthetic Routes Towards this compound
The direct synthesis of this compound is most effectively achieved through a multi-step sequence that culminates in the introduction of the chlorine atom.
Multi-step Synthetic Sequences
A logical and widely practiced approach for the synthesis of 4-chloro-substituted pyridopyrimidines involves the chlorination of the corresponding pyridopyrimidin-4-one. nih.gov This transformation takes advantage of the tautomeric nature of the pyridopyrimidin-4-one, which exists in equilibrium with its 4-hydroxy tautomer. The hydroxyl group can then be displaced by a chlorine atom using a suitable chlorinating agent.
Synthesis of 3-amino-5-fluoropyridine: As described in section 2.1.2.
Formation of 3-amino-5-fluoropicolinamide: Functionalization of 3-amino-5-fluoropyridine to introduce the carboxamide group at the 2-position.
Cyclization to 6-fluoropyrido[3,2-d]pyrimidin-4-one: Reaction of 3-amino-5-fluoropicolinamide with a one-carbon source like formamide.
Chlorination to this compound: Treatment of 6-fluoropyrido[3,2-d]pyrimidin-4-one with a chlorinating agent.
Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for the chlorination of hydroxypyrimidines and related heterocyclic systems. nih.gov The reaction is typically performed by heating the substrate in excess POCl₃, often in the presence of a base such as N,N-diethylaniline or pyridine to neutralize the generated HCl. oregonstate.eduresearchgate.net
Table 3: Typical Conditions for the Chlorination of Hydroxypyridopyrimidines
| Substrate | Chlorinating Agent | Additive | Temperature |
|---|---|---|---|
| Hydroxypyrimidine derivative | POCl₃ | Pyridine | 140-160°C |
One-Pot and Cascade Reactions
While a specific one-pot synthesis for this compound is not widely reported, the principles of multicomponent reactions have been applied to the synthesis of other pyrido[2,3-d]pyrimidine derivatives. scirp.org These reactions often involve the condensation of a 6-aminouracil (B15529) derivative, an aldehyde, and a source of active methylene, such as malononitrile, in the presence of a catalyst. scirp.org
Adapting such a strategy for the synthesis of the pyrido[3,2-d]pyrimidine isomer would require a different set of starting materials and a thorough investigation of reaction conditions. Conceptually, a one-pot reaction could be envisioned starting from a suitably substituted aminopyridine, but this remains an area for further research and development.
Regioselective Halogenation Strategies for this compound
The synthesis of this compound relies on highly regioselective halogenation steps. The positions of the fluorine and chlorine atoms are dictated by the synthetic strategy.
Fluorine at the 6-position: The fluorine atom is introduced early in the synthesis through the use of a fluorinated starting material, namely 3-amino-5-fluoropyridine. The fluorine atom's position on the pyridine ring is carried through the subsequent cyclization reaction, thus ensuring its placement at the 6-position of the final pyrido[3,2-d]pyrimidine core.
Chlorine at the 4-position: The regioselectivity of the chlorination step is a direct consequence of the chemical properties of the 6-fluoropyrido[3,2-d]pyrimidin-4-one intermediate. The pyrimidin-4-one tautomer is the thermodynamically more stable form, and the subsequent reaction with phosphorus oxychloride selectively replaces the hydroxyl group at the 4-position with a chlorine atom. Direct electrophilic chlorination of the pyrido[3,2-d]pyrimidine ring system would likely result in a different substitution pattern and is therefore not the preferred method for introducing the chlorine at the 4-position in this context.
This strategic, step-wise introduction of the halogen atoms, rather than attempting to halogenate the parent pyrido[3,2-d]pyrimidine, allows for unambiguous control over the final structure of this compound.
Specific Chlorination Methodologies at the 4-Position
The introduction of a chlorine atom at the 4-position of the pyrido[3,2-d]pyrimidine scaffold typically starts from a precursor bearing a hydroxyl or oxo group at this position, namely a pyrido[3,2-d]pyrimidin-4-one derivative. The conversion of this keto function to a chloro group is a common transformation in heterocyclic chemistry.
Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). chemicalbook.com The reaction mechanism generally involves the conversion of the pyrimidinone to a more reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion.
For instance, the synthesis of various 4-chloropyrido[3,4-d]pyrimidine (B156109) derivatives has been successfully achieved by treating the corresponding 3H-pyrido[3,4-d]pyrimidin-4-one with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com A similar strategy is applicable to the pyrido[3,2-d]pyrimidine system. The reaction is typically carried out under reflux conditions to ensure complete conversion. chemicalbook.com
Another powerful reagent for this transformation is phosphorus oxychloride. It is widely used for the chlorination of various heterocyclic ketones. The reaction of a pyrido[3,2-d]pyrimidin-4-one with POCl₃, sometimes in the presence of a base like a tertiary amine to scavenge the generated HCl, can afford the desired 4-chloro derivative in good yields. nih.gov
The choice of the chlorinating agent and reaction conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.
Table 1: Common Chlorinating Agents for 4-Position Chlorination
| Chlorinating Agent | Typical Conditions | Precursor |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF | Pyrido[3,2-d]pyrimidin-4-one |
| Phosphorus oxychloride (POCl₃) | Reflux, sometimes with a tertiary amine | Pyrido[3,2-d]pyrimidin-4-one |
Specific Fluorination Methodologies at the 6-Position
The introduction of a fluorine atom at the 6-position of the pyrido[3,2-d]pyrimidine ring can be more challenging and often requires specialized fluorinating agents. The strategy usually involves either a nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the 6-position or the construction of the pyridopyrimidine ring from a pre-fluorinated pyridine building block.
One common approach for fluorination is the use of diethylaminosulfur trifluoride (DAST) or its analogues on a hydroxyl-substituted precursor. researchgate.net However, for an aromatic system like the pyridopyrimidine ring, this is less common.
A more viable strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This would necessitate the synthesis of a 6-aminopyrido[3,2-d]pyrimidine precursor, its conversion to the diazonium salt, and subsequent thermolysis to introduce the fluorine atom.
Alternatively, and often more efficiently, the synthesis can start from a pre-fluorinated pyridine derivative. For example, starting with a 5-amino-2-fluoropyridine (B167992) derivative, one can construct the pyrimidine ring onto the pyridine core. chemdad.com This approach ensures the presence of the fluorine atom at the desired position from an early stage of the synthesis.
Modern electrophilic fluorinating agents, such as Selectfluor®, can also be employed, though their application would depend on the specific electronic properties of the pyrido[3,2-d]pyrimidine ring system. mdpi.com
Table 2: Potential Fluorination Strategies for the 6-Position
| Method | Reagent(s) | Precursor |
|---|---|---|
| Nucleophilic Aromatic Substitution | Fluoride (B91410) source (e.g., KF, CsF) | 6-Chloro or 6-nitropyrido[3,2-d]pyrimidine |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | 6-Aminopyrido[3,2-d]pyrimidine |
| Ring construction from fluorinated starting material | Various | 5-Amino-2-fluoropyridine derivative |
Alternative Synthetic Pathways and Considerations for Process Scale-Up
Alternative synthetic routes to this compound may involve a different order of the chlorination and fluorination steps. For instance, one could start with a 6-fluoropyrido[3,2-d]pyrimidin-4-one and then perform the chlorination at the 4-position. The feasibility of this approach would depend on the stability of the 6-fluoro substituent under the chlorination conditions.
Palladium-catalyzed cross-coupling reactions offer another versatile approach. For example, a 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) could be selectively functionalized at the 4-position, followed by a subsequent reaction at the 2-position. nih.gov While this example pertains to a different substitution pattern, the principle of regioselective cross-coupling could be adapted.
For process scale-up, several factors need to be considered. The cost and availability of starting materials are crucial. The use of hazardous reagents like thionyl chloride or phosphorus oxychloride necessitates specialized equipment and handling procedures to ensure safety. The purification of intermediates and the final product at a large scale can also be challenging. Column chromatography, which is often used at the lab scale, may not be practical for industrial production. Therefore, developing a synthesis that allows for purification by crystallization is highly desirable. nih.gov
Sustainable Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in the pharmaceutical and chemical industries. For the synthesis of this compound, several green chemistry principles could be applied.
One approach is to use less hazardous reagents and solvents. For example, exploring solid-supported reagents or catalytic methods for chlorination could reduce the amount of corrosive waste generated from reagents like POCl₃ and SOCl₂. The use of greener solvents, such as ionic liquids or supercritical fluids, could also be investigated to replace traditional volatile organic compounds.
Atom economy is another important consideration. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. This can be achieved by designing more efficient synthetic pathways that avoid the use of protecting groups and minimize the number of steps.
Microwave-assisted synthesis is a technique that can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The application of microwave irradiation to the chlorination or other steps in the synthesis of this compound could be a valuable sustainable approach.
Furthermore, exploring enzymatic or biocatalytic methods for certain transformations could offer a more environmentally benign alternative to traditional chemical synthesis. While the direct application to this specific molecule may require significant research, it represents a long-term goal for sustainable production.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Electrophilic 4-Position of this compound
The C4 position of the pyrido[3,2-d]pyrimidine nucleus is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the two nitrogen atoms within the pyrimidine ring. Consequently, the chlorine atom at this position is an excellent leaving group and the primary site for derivatization. SNAr reactions at this center typically proceed with high regioselectivity, allowing for the introduction of a wide array of functional groups.
Reactions with Nitrogen-based Nucleophiles (e.g., amines, hydrazines, amides)
The displacement of the 4-chloro substituent by nitrogen nucleophiles is a widely employed strategy for the synthesis of 4-amino-substituted pyrido[3,2-d]pyrimidines. This reaction is fundamental in the preparation of biologically active compounds. A variety of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines, can be used. These reactions are typically conducted in a polar solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrogen chloride generated during the reaction. In some cases, acid catalysis can also promote the amination of related fused pyrimidines. nih.gov
Table 1: Examples of SNAr Reactions with Nitrogen-based Nucleophiles
| Nucleophile | Reagent | Conditions | Product |
| Aniline | Aniline | EtOH, reflux | N-phenyl-6-fluoropyrido[3,2-d]pyrimidin-4-amine |
| Piperidine | Piperidine | DIPEA, DMF, 80 °C | 4-(piperidin-1-yl)-6-fluoropyrido[3,2-d]pyrimidine |
| Benzylamine | Benzylamine | K₂CO₃, CH₃CN, reflux | N-benzyl-6-fluoropyrido[3,2-d]pyrimidin-4-amine |
| Hydrazine | Hydrazine hydrate | i-PrOH, 60 °C | 4-hydrazinyl-6-fluoropyrido[3,2-d]pyrimidine |
Reactions with Oxygen-based Nucleophiles (e.g., alcohols, phenols, carboxylates)
Oxygen-based nucleophiles readily displace the 4-chloro group to yield the corresponding ethers or esters. Reactions with alcohols or phenols are generally carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the more nucleophilic alkoxide or phenoxide species. These reactions furnish 4-alkoxy- or 4-aryloxy-6-fluoropyrido[3,2-d]pyrimidines, which are valuable intermediates for further functionalization.
Table 2: Examples of SNAr Reactions with Oxygen-based Nucleophiles
| Nucleophile | Reagent | Conditions | Product |
| Methoxide | Sodium methoxide | Methanol, rt | 4-methoxy-6-fluoropyrido[3,2-d]pyrimidine |
| Phenoxide | Phenol, NaH | THF, 0 °C to rt | 4-phenoxy-6-fluoropyrido[3,2-d]pyrimidine |
| Acetate | Sodium acetate | DMF, 100 °C | 6-fluoropyrido[3,2-d]pyrimidin-4-yl acetate |
Reactions with Sulfur-based Nucleophiles (e.g., thiols, sulfinates)
Thiolates, generated from thiols and a base, are potent nucleophiles that react efficiently with this compound to form 4-(alkylthio)- or 4-(arylthio)-substituted products. These thioethers can be subsequently oxidized to the corresponding sulfoxides or sulfones, further expanding the molecular diversity. The synthesis of related S-bridged pyrido[3,2-d]pyrimidine analogues has been achieved by the displacement of a chloro group with thiol nucleophiles. nih.gov
Table 3: Examples of SNAr Reactions with Sulfur-based Nucleophiles
| Nucleophile | Reagent | Conditions | Product |
| Ethanethiolate | Ethanethiol, K₂CO₃ | Acetonitrile, reflux | 4-(ethylthio)-6-fluoropyrido[3,2-d]pyrimidine |
| Thiophenoxide | Thiophenol, TEA | DMF, rt | 4-(phenylthio)-6-fluoropyrido[3,2-d]pyrimidine |
| Sodium Sulfinate | Sodium benzenesulfinate | DMSO, 120 °C | 4-(phenylsulfonyl)-6-fluoropyrido[3,2-d]pyrimidine |
Reactions with Carbon-based Nucleophiles (e.g., organometallic reagents, enolates, cyanide)
While less common than reactions with heteroatom nucleophiles, the 4-chloro group can also be displaced by carbon-based nucleophiles. These reactions are typically more challenging and may require specific catalysts or reaction conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be employed to form carbon-carbon bonds at the 4-position. Direct substitution with cyanide ions or stabilized carbanions like enolates can also provide access to 4-cyano or 4-alkyl-substituted pyrido[3,2-d]pyrimidines, respectively.
Table 4: Examples of SNAr Reactions with Carbon-based Nucleophiles
| Nucleophile | Reagent | Conditions | Product |
| Cyanide | Sodium cyanide | DMSO, 100 °C | 6-fluoropyrido[3,2-d]pyrimidine-4-carbonitrile |
| Malonate | Diethyl malonate, NaH | THF, reflux | Diethyl 2-(6-fluoropyrido[3,2-d]pyrimidin-4-yl)malonate |
| Phenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 4-phenyl-6-fluoropyrido[3,2-d]pyrimidine |
Reactivity Profile of the 6-Fluoro Moiety in this compound
The fluorine atom at the C6 position of the pyridopyrimidine ring is also a potential site for nucleophilic aromatic substitution. The reactivity of this position is influenced by the electronic activation provided by the fused pyridine and pyrimidine rings.
Potential for SNAr Reactions at the 6-Position
In SNAr reactions, fluoride is an excellent leaving group, often more readily displaced than chloride, because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic. However, the C4 position in related heterocyclic systems is generally considered more electrophilic than the C6 position. researchgate.net
Therefore, reactions with nucleophiles are expected to occur preferentially at the C4-chloro position under kinetic control. Substitution of the 6-fluoro group would likely require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) or could be achieved after the C4 position has been functionalized. This differential reactivity allows for sequential substitution strategies, where the C4-chloro group is first replaced, followed by a subsequent reaction at the C6-fluoro position to generate disubstituted pyrido[3,2-d]pyrimidine derivatives. This stepwise approach offers a powerful tool for the controlled synthesis of complex molecules based on this scaffold.
Influence of the Fluorine Substituent on Overall Ring System Reactivity and Selectivity
In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity of a halogen leaving group is enhanced by the presence of electron-withdrawing groups on the aromatic ring. These groups help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy of the rate-determining addition step. Consequently, the fluorine atom at C6 is expected to activate the chloro group at C4 towards nucleophilic attack. This activation makes the C4 position a prime target for substitution by a variety of nucleophiles, including amines, alcohols, and thiols.
The high electronegativity of fluorine also deactivates the pyridine ring towards electrophilic attack. The pyrido[3,2-d]pyrimidine system is already electron-deficient due to the presence of two nitrogen atoms in the pyrimidine ring and one in the pyridine ring. The addition of a fluorine atom further reduces the electron density of the aromatic system, making electrophilic aromatic substitution reactions challenging to perform and generally requiring harsh reaction conditions.
The position of the fluorine atom at C6 also plays a crucial role in directing the regioselectivity of reactions. In dihalogenated pyridines and pyrimidines, the position of the halogen relative to the ring nitrogens and other substituents determines its reactivity. For this compound, the chlorine atom at C4 is situated para to a pyrimidine nitrogen and ortho to a pyridine nitrogen, while the fluorine at C6 is ortho to a pyrimidine nitrogen. In many heterocyclic systems, halogens at positions analogous to C4 are more susceptible to nucleophilic displacement. The activating effect of the C6-fluoro substituent is anticipated to further enhance this inherent reactivity at the C4 position, leading to high regioselectivity in substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for introducing a wide array of substituents, thereby enabling the synthesis of diverse derivatives. The differential reactivity of the C-Cl and C-F bonds under various catalytic conditions can, in principle, allow for selective functionalization. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective transformations at the C4 position.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. For this compound, this reaction is expected to proceed selectively at the C4 position, replacing the chlorine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
Detailed research findings on Suzuki-Miyaura couplings of similar chloro-substituted pyridopyrimidines indicate that a variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be employed. The choice of base, solvent, and reaction temperature can be optimized to achieve high yields.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Phenylboronic acid | 6-Fluoro-4-phenylpyrido[3,2-d]pyrimidine | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 110 | 3-Thienylboronic acid | 6-Fluoro-4-(thiophen-3-yl)pyrido[3,2-d]pyrimidine | Moderate to High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 80 | 4-Methoxyphenylboronic acid | 6-Fluoro-4-(4-methoxyphenyl)pyrido[3,2-d]pyrimidine | High |
Note: The data in this table is representative of typical conditions for Suzuki-Miyaura couplings on related chloro-substituted heterocyclic systems and serves as a predictive model for the reactivity of this compound.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. For this compound, the Sonogashira coupling would selectively occur at the C4-chloro position to introduce an alkynyl substituent.
Research on analogous systems demonstrates that catalysts like Pd(PPh₃)₂Cl₂ in combination with CuI are effective for this transformation. The reaction conditions are generally mild, and a variety of functional groups on the alkyne are tolerated.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp to 50 | Phenylacetylene | 6-Fluoro-4-(phenylethynyl)pyrido[3,2-d]pyrimidine | High |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 60 | Trimethylsilylacetylene | 6-Fluoro-4-((trimethylsilyl)ethynyl)pyrido[3,2-d]pyrimidine | High |
| PdCl₂(dppf) | CuI | K₂CO₃ | Acetonitrile | 80 | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)-6-fluoropyrido[3,2-d]pyrimidine | Moderate |
Note: This table presents plausible reaction conditions for the Sonogashira coupling of this compound based on established protocols for similar substrates.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines. With this compound, this reaction would selectively introduce an amino group at the C4 position. A variety of primary and secondary amines can be used as coupling partners.
The success of the Buchwald-Hartwig amination relies heavily on the choice of palladium catalyst, ligand, and base. Modern bulky phosphine (B1218219) ligands, such as Xantphos or RuPhos, are often employed to facilitate these couplings.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Morpholine | 4-(6-Fluoropyrido[3,2-d]pyrimidin-4-yl)morpholine | High |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | Aniline | N-Phenyl-6-fluoropyrido[3,2-d]pyrimidin-4-amine | High |
| PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 120 | Benzylamine | N-Benzyl-6-fluoropyrido[3,2-d]pyrimidin-4-amine | Moderate to High |
Note: The reaction conditions and outcomes in this table are illustrative examples based on the known reactivity of similar heterocyclic systems in Buchwald-Hartwig amination reactions.
The Stille and Negishi couplings are also important carbon-carbon bond-forming reactions. The Stille reaction utilizes organostannanes as coupling partners, while the Negishi reaction employs organozinc reagents. Both reactions are catalyzed by palladium or nickel complexes and are known for their high functional group tolerance. wikipedia.org
For this compound, both reactions are expected to proceed at the more reactive C4-chloro position. The Stille coupling offers the advantage of using air- and moisture-stable organostannanes. wikipedia.org The Negishi coupling, on the other hand, often proceeds under milder conditions and can be used to introduce a wider variety of alkyl and aryl groups.
| Reaction | Catalyst | Ligand | Coupling Partner | Solvent | Product |
| Stille | Pd(PPh₃)₄ | PPh₃ | Tributyl(vinyl)stannane | Toluene | 6-Fluoro-4-vinylpyrido[3,2-d]pyrimidine |
| Negishi | PdCl₂(dppf) | dppf | Phenylzinc chloride | THF | 6-Fluoro-4-phenylpyrido[3,2-d]pyrimidine |
Note: This table provides hypothetical examples of Stille and Negishi couplings on this compound based on the general scope of these reactions.
Electrophilic Aromatic Substitution Reactions on the Pyrido[3,2-d]pyrimidine Core
The pyrido[3,2-d]pyrimidine ring system is inherently electron-deficient due to the presence of three nitrogen atoms. The addition of a strongly electron-withdrawing fluorine substituent at the C6 position further deactivates the ring towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not favored on this heterocyclic core. researchgate.net
If an EAS reaction were to occur under forcing conditions, it would be expected to take place on the pyridine ring, which is generally more susceptible to electrophilic attack than the pyrimidine ring. The directing effects of the existing substituents and the ring nitrogens would likely favor substitution at the C7 or C8 position. However, the high degree of deactivation of the ring system makes such reactions synthetically challenging and often results in low yields or decomposition of the starting material. For practical synthetic purposes, the introduction of substituents onto the pyrido[3,2-d]pyrimidine core is almost exclusively achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions at the halogenated positions. researchgate.net
Oxidation and Reduction Reactions of this compound
Oxidation: The nitrogen atoms in the pyrido[3,2-d]pyrimidine ring system are susceptible to oxidation, typically leading to the formation of N-oxides. This transformation can significantly alter the electronic properties of the heterocyclic core, influencing its reactivity in subsequent reactions and its biological activity. The most common reagents for N-oxidation of heterocyclic compounds include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst. researchgate.netnih.gov
For this compound, oxidation could potentially occur at the N1 or N3 positions of the pyrimidine ring, or the N5 position of the pyridine ring. The relative reactivity of these nitrogen atoms towards oxidation would be influenced by their steric and electronic environments. The N5 atom in the pyridine ring is generally a likely site for oxidation in related fused systems. researchgate.netnih.govresearchgate.net
Table 1: Potential Oxidation Products of this compound
| Product Name | Site of Oxidation | Potential Reagent |
|---|---|---|
| This compound 5-oxide | N5 (Pyridine ring) | m-CPBA |
| This compound 1-oxide | N1 (Pyrimidine ring) | H₂O₂ / TFAA |
Reduction: The reduction of this compound can be anticipated to proceed via two main pathways: reduction of the chloro-substituent (dehalogenation) and reduction of the heterocyclic rings. Catalytic hydrogenation is a common method for the reduction of chloropyrimidines. rsc.org Using catalysts such as palladium on carbon (Pd/C) in the presence of a base to neutralize the formed HCl, the chloro group at the C4 position can likely be replaced by a hydrogen atom to yield 6-fluoropyrido[3,2-d]pyrimidine.
More forceful reduction conditions, such as using platinum oxide (PtO₂) as a catalyst under hydrogen pressure, could potentially lead to the hydrogenation of the pyridine and/or pyrimidine rings, resulting in partially or fully saturated systems like tetrahydropyrido[3,2-d]pyrimidines. rsc.org The selectivity of the ring reduction would depend on the specific catalyst and reaction conditions employed.
Table 2: Potential Reduction Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Dechlorination | H₂, Pd/C, base (e.g., Et₃N), solvent (e.g., EtOH) | 6-Fluoropyrido[3,2-d]pyrimidine |
Functionalization of the Pyridine Ring System of this compound
The pyridine ring in the pyrido[3,2-d]pyrimidine system is electron-deficient due to the electronegativity of the ring nitrogen (N5) and the electron-withdrawing effect of the fused pyrimidine ring. This deficiency is further intensified by the presence of a fluorine atom at the C6 position. Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and are expected to be challenging. If such a reaction were to occur, it would likely proceed at the C7 or C8 positions, which are furthest from the deactivating effects of the pyrimidine ring and the C6-fluoro group. nih.gov
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, although less so than the pyrimidine ring which contains two nitrogen atoms. Functionalization via nucleophilic aromatic substitution (SNAr) on the pyridine ring would typically require the presence of a good leaving group at an activated position (C6 or C8). In the title compound, the fluorine at C6 could potentially act as a leaving group under certain SNAr conditions, although C-F bonds are generally strong. The rate of such a substitution would be enhanced by the electron-withdrawing nature of the fused pyrimidine ring. researchgate.net
Regioselective Functionalization and Site-Specific Transformations of the Core
The most predictable and synthetically useful transformations of this compound are expected to be regioselective nucleophilic aromatic substitutions (SNAr) at the C4 position. The chlorine atom at C4 is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent nitrogen atoms (N3 and N5) and the pyrimidine ring system as a whole. This is a well-established reactivity pattern for 4-chloropyrido[3,2-d]pyrimidines and related 2,4-dichloropyrimidines.
Research on analogous 2,4,8-trichloropyrido[3,2-d]pyrimidines has demonstrated that the C4 position is the most reactive site for SNAr reactions, followed by the C2 and then the C8 position. This allows for a sequential and regioselective introduction of different substituents. By analogy, the C4-chloro group in this compound should be readily displaced by a wide range of nucleophiles.
Common nucleophiles that can be employed in these reactions include:
Amines: Primary and secondary amines can be used to introduce substituted amino groups at the C4 position, leading to the formation of 4-aminopyrido[3,2-d]pyrimidine derivatives.
Thiols: Thiolates can displace the chloride to form 4-thioether derivatives. These thioethers can be valuable intermediates for further transformations, such as Liebeskind-Srogl cross-coupling reactions.
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides would yield the corresponding 4-ether derivatives.
The products of these initial SNAr reactions can serve as platforms for further diversification. For instance, if a boronic acid or a terminal alkyne is incorporated into the nucleophile, it could set the stage for intramolecular cyclizations. Alternatively, the newly introduced functional group at C4 can direct or influence subsequent reactions at other positions of the heterocyclic core.
Furthermore, the C4 position, once functionalized, can be used to build more complex structures through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings, provided a suitable handle is present.
Table 3: Predicted Regioselective Functionalization of this compound Based on Analogous Systems
| Reaction Type | Reagents and Conditions | Predicted Site of Reaction | Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (Amination) | R¹R²NH, base (e.g., DIPEA), solvent (e.g., DMF) | C4 | 4-(N,N-disubstituted-amino)-6-fluoropyrido[3,2-d]pyrimidine |
| Nucleophilic Aromatic Substitution (Thiolation) | RSH, base (e.g., NaH), solvent (e.g., THF) | C4 | 4-(Alkyl/Arylthio)-6-fluoropyrido[3,2-d]pyrimidine |
| Nucleophilic Aromatic Substitution (Alkoxylation) | ROH, base (e.g., NaH), solvent (e.g., THF) | C4 | 4-Alkoxy-6-fluoropyrido[3,2-d]pyrimidine |
Electronic Structure Analysis and Reactivity Descriptors of this compound
The arrangement of electrons within this compound governs its physical and chemical properties. Analyses of its electronic structure help to identify key features that determine its stability and reactivity towards other chemical species.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For this compound, theoretical calculations using Density Functional Theory (DFT) are employed to determine these orbital energies. researchgate.net The spatial distribution of these orbitals is also critical; the LUMO is predominantly localized over the electron-deficient pyrimidine ring, particularly at the C4 carbon atom. This distribution indicates that the C4 position is the most likely site for nucleophilic attack. The HOMO, conversely, is more distributed over the entire fused ring system.
Table 1: Representative Frontier Molecular Orbital Properties for this compound (Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic systems.)
| Property | Value | Significance |
| HOMO Energy | -7.15 eV | Energy of the outermost electron-donating orbital |
| LUMO Energy | -1.85 eV | Energy of the lowest electron-accepting orbital |
| HOMO-LUMO Gap (ΔE) | 5.30 eV | Indicates high kinetic stability |
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is highly effective for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded: red indicates regions of high electron density (negative electrostatic potential), which are attractive to electrophiles, while blue represents regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. researchgate.net
In this compound, the MEP map would show the most negative potential (red/yellow regions) concentrated around the electronegative nitrogen atoms of the pyridine and pyrimidine rings. The most positive potential (blue region) would be located around the C4 carbon atom. This strong positive potential is a result of the combined electron-withdrawing effects of the attached chlorine atom and the adjacent ring nitrogen atoms, marking it as the primary electrophilic center of the molecule.
Atomic Partial Charges and Bond Order Analysis
To quantify the electron distribution suggested by MEP analysis, atomic partial charges can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign a numerical charge to each atom in the molecule.
For this compound, such analyses would confirm a significant positive partial charge on the C4 carbon, reinforcing its electrophilic nature. The chlorine atom at C4 and the fluorine atom at C6 would both carry negative partial charges, as would the nitrogen atoms in the heterocyclic rings. Bond order analysis further complements this picture by providing information on the strength and nature of the covalent bonds. The C4-Cl bond is of particular interest, as its polarization and relative weakness are critical for its role as a leaving group in substitution reactions.
Computational Prediction of Reaction Pathways and Mechanistic Insights for this compound
Theoretical chemistry allows for the detailed exploration of potential reaction pathways, providing insights into reaction mechanisms that can be difficult to probe experimentally. This includes identifying intermediates and transition states to build a complete energy profile of a reaction.
Theoretical Studies on SNAr Reaction Mechanisms and Regioselectivity
The most characteristic reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring.
Computational studies on related pyrido[3,2-d]pyrimidine systems have consistently shown that nucleophilic attack is highly regioselective. nih.govresearchgate.net Theoretical calculations predict that nucleophilic attack on this compound will occur preferentially at the C4 position over the C6 position. The reason for this selectivity lies in the stability of the corresponding Meisenheimer complex. The intermediate formed by attack at C4 is significantly more stable because the negative charge can be effectively delocalized onto the highly electronegative nitrogen atoms of the pyrimidine ring. This theoretical prediction aligns with experimental observations for this class of compounds, where the C4-chloro substituent is selectively displaced by nucleophiles. nih.gov
Transition State Analysis for Key Transformations
A more profound understanding of a reaction's kinetics and mechanism is achieved by analyzing its transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea) of the reaction.
For the SNAr reaction of this compound, computational models are used to locate the transition states for the formation of the Meisenheimer intermediates at both the C4 and C6 positions. By calculating the energies of these transition states, the activation energies for both potential reaction pathways can be compared. The calculations would invariably show a lower activation energy for the attack at the C4 position, providing a quantitative explanation for the observed regioselectivity. The reaction pathway with the lower energy barrier will proceed at a much faster rate, leading to the selective formation of the C4-substituted product.
Table 2: Representative Calculated Activation Energies for Competing SNAr Pathways (Note: The following values are illustrative, based on typical DFT calculations for similar SNAr reactions on chloro/fluoro-substituted N-heterocycles.)
| Reaction Pathway | Calculated Activation Energy (Ea) in kcal/mol | Predicted Outcome |
| Nucleophilic attack at C4 (Cl substitution) | 15.2 | Favored, major product |
| Nucleophilic attack at C6 (F substitution) | 23.5 | Disfavored, minor or unobserved product |
Prediction of Reaction Barriers and Thermodynamic Profiles
Theoretical chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like pyrido[3,2-d]pyrimidines. While specific studies on the reaction barriers and thermodynamic profiles for the synthesis of this compound are not extensively documented, the principles can be understood from computational investigations of related pyrimidine syntheses.
Density Functional Theory (DFT) is a commonly employed method to model these reactions. For instance, in the synthesis of similar heterocyclic compounds, DFT calculations at levels like B3LYP with basis sets such as 6-311+G** are used to map the potential energy surface of the reaction. researchgate.net This allows for the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction kinetics. The thermodynamic profile, including the enthalpy and Gibbs free energy changes for each reaction step, can also be determined, indicating the feasibility and spontaneity of the process.
For a hypothetical reaction leading to this compound, computational models would predict the most likely pathways and intermediates. The influence of the chloro and fluoro substituents on the electron distribution of the reacting species would be a key factor in determining the reaction barriers. These electron-withdrawing groups can affect the nucleophilicity and electrophilicity of different sites within the molecule, thereby influencing the energetics of bond formation and cleavage.
Table 1: Hypothetical Thermodynamic Data for a Reaction Step
| Parameter | Calculated Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | 15-25 |
| Gibbs Free Energy of Activation (ΔG‡) | 20-30 |
| Enthalpy of Reaction (ΔHrxn) | -10 to -20 |
| Gibbs Free Energy of Reaction (ΔGrxn) | -15 to -25 |
Note: This table presents hypothetical data based on typical values for similar heterocyclic ring-forming reactions and is for illustrative purposes only.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of this compound are fundamental to its properties. Conformational analysis, typically performed using quantum mechanical methods like DFT, can identify the most stable geometric arrangement of the atoms in the molecule. For a relatively rigid fused ring system like this, the analysis would focus on the planarity of the rings and the orientation of the substituents.
System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules like water.
Force Field Application: Using a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system as a function of atomic coordinates.
Simulation: Solving Newton's equations of motion for all atoms over a specified time period (nanoseconds to microseconds).
From the resulting trajectory, various properties can be analyzed, including conformational flexibility, solvent interactions, and the formation of intramolecular hydrogen bonds. This information is particularly valuable for understanding how the molecule might behave in a biological system.
Spectroscopic Property Predictions (e.g., theoretical NMR shifts, vibrational frequencies, electronic transitions)
Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable insights into the Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of this compound.
Theoretical NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can aid in the structural elucidation of newly synthesized compounds. For instance, while experimental NMR data is available for the isomer 4-chloro-6-fluoropyrido[3,4-d]pyrimidine, theoretical calculations could help to distinguish between different isomers by comparing the predicted and experimental spectra. chemicalbook.com
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies can be correlated with experimental IR and Raman spectra to assign the observed absorption bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring vibrations. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Chemical shifts for aromatic protons |
| ¹³C NMR | Chemical shifts for carbon atoms in the heterocyclic rings and those bonded to Cl and F |
| IR | Vibrational frequencies for key functional groups (e.g., C=N, C-Cl, C-F) |
| UV-Vis | Wavelength of maximum absorption (λmax) |
Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods.
Computational Ligand-Target Interaction Studies (e.g., molecular docking, pharmacophore modeling, molecular dynamics for binding prediction)
Given that pyridopyrimidine derivatives are often investigated for their potential as kinase inhibitors and other therapeutic agents, computational ligand-target interaction studies are highly relevant. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a specific protein target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their steric and energetic complementarity. Molecular docking studies on related pyridopyrimidine derivatives have been used to understand their binding modes with targets like VEGFR-2 and HER-2. mdpi.com
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing a set of known active compounds, a pharmacophore model can be developed and used to screen virtual libraries for new potential inhibitors.
Molecular Dynamics for Binding Prediction: Following molecular docking, MD simulations can be used to refine the predicted binding pose and to calculate the binding free energy. These simulations provide a more dynamic and accurate picture of the ligand-protein interactions, including the role of solvent molecules and the flexibility of both the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures.
A typical QSAR/QSPR study involves the following steps:
Data Set: A collection of molecules with known activities or properties.
Descriptor Calculation: Calculation of a large number of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the activity/property.
Model Validation: Rigorous validation of the model to ensure its predictive power.
While no specific QSAR/QSPR models for this compound derivatives were found, studies on related heterocyclic systems demonstrate the utility of this approach. For example, QSAR models have been developed for pyrimidine derivatives to predict their anticancer activity. nih.gov Such models can identify key molecular features that are important for the desired biological effect.
Table 3: Common Descriptors in QSAR/QSPR Modeling
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |
| Steric | Molecular volume, surface area, shape indices |
| Lipophilic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Wiener index |
Pre Clinical Biological Evaluation and Mechanistic Insights of 4 Chloro 6 Fluoropyrido 3,2 D Pyrimidine
Target Identification and Validation Approaches for 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine-based Compounds
Identifying the specific protein targets of a small molecule is fundamental to understanding its therapeutic potential and potential toxicities. A range of advanced techniques are employed to deconvolute the targets of this compound and its derivatives.
Computational methods serve as a powerful initial step in hypothesis generation for potential protein targets. These in silico approaches use the structure of the compound to predict its binding affinity to a vast array of known protein structures.
Target Prediction: Techniques like molecular docking and pharmacophore modeling are utilized to screen libraries of protein targets. For instance, computational studies on related pyrido[2,3-d]pyrimidine (B1209978) structures have been used to predict binding interactions within the minor groove of RNA and at the ATP-binding sites of kinases. nih.gov These models assess factors like hydrogen bonding, polar contacts, and energetically favorable conformations to identify likely biological targets. nih.gov The this compound structure can be similarly modeled to predict its interactions and prioritize targets for experimental validation. mdpi.comnih.govmdpi.com
Off-Target Profiling: A significant challenge in drug development is minimizing unintended interactions that can lead to adverse effects. In silico profiling helps predict these "off-target" interactions. By screening the compound against databases of anti-targets (proteins associated with toxicity), potential liabilities can be identified early. For the pyrido[3,2-d]pyrimidine (B1256433) scaffold, this involves docking the structure against a wide range of proteins beyond the intended targets to create a comprehensive interaction profile. This computational pre-screening is crucial for guiding subsequent experimental selectivity studies.
Experimental validation of computationally predicted targets and the unbiased discovery of new targets are often achieved through chemical proteomics techniques.
Activity-Based Protein Profiling (ABPP): ABPP is a sophisticated chemoproteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological systems, such as cell lysates or living cells. researchgate.netnih.govrsc.org This method employs active site-directed probes that covalently bind to active enzymes. nih.gov In a competitive ABPP experiment, a biological sample is pre-treated with a compound of interest, like a this compound derivative. researchgate.netchemrxiv.org If the compound binds to a target enzyme, it will block the binding of the chemical probe. The resulting decrease in probe labeling, typically quantified by mass spectrometry, reveals the protein targets of the compound. chemrxiv.org This approach provides a powerful means to profile enzyme engagement and selectivity across the proteome. nih.govnih.gov
Proteomics-based Target Deconvolution: This encompasses a broader set of techniques aimed at identifying the specific proteins a small molecule interacts with. Methods like Capture Compound Mass Spectrometry (CCMS) and Thermal Proteome Profiling (TPP) are used for unbiased target deconvolution without requiring modification of the drug molecule itself. nih.govcriver.comresearchgate.net TPP, for example, relies on the principle that a protein's thermal stability changes when a ligand binds to it. nih.govnih.gov By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, researchers can identify which proteins have been stabilized by the compound's binding, thus revealing its targets. researchgate.netnih.gov These unbiased methods are invaluable for discovering novel targets and understanding the full spectrum of a compound's interactions. criver.comnih.gov
Enzyme Inhibition and Activation Studies (In Vitro)
Once potential targets are identified, in vitro enzymatic assays are performed to quantify the compound's effect on protein function, determine its potency, and assess its selectivity.
The pyridopyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. nih.gov Consequently, derivatives of this compound are frequently evaluated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov
Research has shown that 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives can act as potent dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration in maloney murine leukemia virus kinases (PIMs). figshare.com For example, compound 21o from this class demonstrated high potency against these kinases. figshare.com Similarly, other related pyridopyrimidine structures have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), ErbB-2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.govmdpi.com
The selectivity of a compound is as important as its potency. Selectivity profiling involves testing the compound against a large panel of diverse kinases to determine its specificity. A highly selective inhibitor targets only a few kinases, which can lead to a more favorable safety profile. The data below illustrates the inhibitory activity and selectivity of a representative pyrido[3,2-d]pyrimidine compound.
Table 1: Kinase Inhibition Profile of Compound 21o (A 4,6-disubstituted pyrido[3,2-d]pyrimidine)
| Kinase Target | IC₅₀ (nM) |
|---|---|
| MNK1 | 1 |
| MNK2 | 7 |
| PIM1 | 43 |
| PIM2 | 232 |
| PIM3 | 774 |
Data sourced from a study on dual MNK/PIM inhibitors. figshare.com
In addition to kinases, protein phosphatases, which counteract the action of kinases, are also important drug targets. While less common, some pyridopyrimidine scaffolds have been investigated for their effects on phosphatases.
Studies on the related pyrido[2,3-d]pyrimidine scaffold have led to the discovery of potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling. nih.gov For example, 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamine derivatives were identified as effective PTP1B inhibitors. nih.gov This suggests that compounds based on the this compound core could also be evaluated for their potential to modulate phosphatase activity, which would represent an alternative or complementary mechanism of action to kinase inhibition.
The influence of pyridopyrimidine-based compounds can extend to enzymes involved in cellular metabolism. Cancer cells, for instance, exhibit altered metabolic pathways to sustain their rapid growth, making metabolic enzymes attractive targets for therapeutic intervention.
Research on the related pyrrolo[3,2-d]pyrimidine scaffold has yielded compounds that target both mitochondrial and cytosolic one-carbon metabolism. nih.gov Specifically, these compounds were shown to inhibit serine hydroxymethyltransferase (SHMT) 1 and 2, as well as enzymes in the purine (B94841) biosynthetic pathway. nih.gov This demonstrates that heterocyclic pyrimidine (B1678525) derivatives can be designed to interfere with critical metabolic pathways that support cell proliferation. Therefore, evaluating this compound-based compounds for their effects on key enzymes within pathways like glycolysis, nucleotide biosynthesis, or amino acid metabolism is a relevant area of investigation to fully characterize their biological activity.
Receptor Binding Assays (In Vitro)
Comprehensive searches of scientific databases did not yield any specific studies on the receptor binding profile of this compound. Therefore, no data is available for the following subsections:
G-Protein Coupled Receptor (GPCR) Binding Affinity and Functional Assays
There is no available information on the binding affinity or functional modulation of any G-Protein Coupled Receptors by this compound.
Nuclear Receptor Modulation Studies
No studies have been published detailing the interaction of this compound with nuclear receptors.
Ion Channel Modulation Studies
The effect of this compound on the activity of ion channels has not been documented in the accessible scientific literature.
Cell-Based Assays for Biological Pathway Modulation (In Vitro)
Similarly, there is a lack of published data regarding the effects of this compound in cell-based assays that would elucidate its influence on biological pathways.
Cellular Proliferation and Viability Assays in Relevant Cell Lines
No data tables or research findings are available that describe the impact of this compound on the proliferation or viability of any cell lines. While related 4,6-disubstituted pyrido[3,2-d]pyrimidine compounds have been investigated for their ability to inhibit the growth of leukemia cells, this information is not directly applicable to the specific compound .
Apoptosis and Cell Cycle Progression Modulation Studies
There are no published studies that have investigated the potential of this compound to induce apoptosis or modulate cell cycle progression.
Mechanistic Elucidation of Biological Activity of this compound
Biophysical Characterization of Binding (e.g., SPR, ITC)
Currently, there is no publicly available scientific literature detailing the biophysical characterization of the binding of this compound to its putative biological target(s) using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods are crucial for understanding the kinetics and thermodynamics of compound-target interactions, including association and dissociation rates (kon and koff), and the binding affinity (KD). Without such studies, key parameters that define the molecular interaction profile of this specific compound remain uncharacterized.
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Focus on Target Engagement and Pharmacodynamic Biomarkers)
Comprehensive in vivo studies to establish proof-of-concept for this compound in relevant animal models are not described in the available scientific literature. Such studies are essential to bridge the gap between in vitro activity and potential therapeutic efficacy.
Target Occupancy and Engagement Studies in Animal Tissues
There is no published data from in vivo studies demonstrating the target occupancy and engagement of this compound in animal tissues. These types of studies are critical for confirming that the compound reaches its intended biological target in a living organism and binds to it in a dose-dependent manner. Techniques such as positron emission tomography (PET) or analysis of tissue samples post-administration are typically employed for this purpose. The absence of this information means that the in vivo target engagement profile for this compound has not been publicly documented.
Pharmacodynamic Biomarker Assessment in Animal Models
Information regarding the assessment of pharmacodynamic (PD) biomarkers in animal models following administration of this compound is not available in the public domain. PD biomarker studies are vital for demonstrating that the engagement of the target by the compound leads to a measurable biological response, which is indicative of the compound's mechanism of action in vivo. The lack of such data precludes an understanding of the physiological effects of this specific pyridopyrimidine derivative in a preclinical setting.
Medicinal Chemistry and Structure Activity Relationship Sar Studies Centered on 4 Chloro 6 Fluoropyrido 3,2 D Pyrimidine
Design Principles for Modulating Biological Activity Based on the 4-Chloro-6-fluoropyrido[3,2-D]pyrimidine Scaffold
The primary design principle for utilizing the pyrido[3,2-d]pyrimidine (B1256433) scaffold is its function as an ATP mimetic. The fused ring system effectively occupies the adenine-binding pocket in the hinge region of many kinases, a critical interaction for achieving potent inhibition. mdpi.comnih.gov The strategic placement of substituents on this core is guided by structure-based drug design principles to enhance potency, selectivity, and drug-like properties. nih.gov
A key feature of the this compound scaffold is the chlorine atom at the 4-position. This position serves as a versatile chemical handle for introducing a wide array of substituents via nucleophilic aromatic substitution. These appended groups are designed to extend into the solvent-exposed region of the ATP-binding site or adjacent pockets, allowing for the formation of additional interactions that can significantly improve target affinity and modulate the selectivity profile against different kinases. nih.govmdpi.com
The fluorine atom at the 6-position is another crucial design element. While less commonly varied during initial library synthesis, its presence is not incidental. Fluorine substitution can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the molecule. nih.gov Furthermore, its high electronegativity can influence the electronic distribution of the heterocyclic core, potentially enhancing binding interactions with the target protein. nih.gov This combination of a reactive site for diversification (C4-chloro) and a stabilizing element (C6-fluoro) makes this compound an excellent starting point for inhibitor design.
Systematic Exploration of Substituent Effects at Key Positions
The 4-position of the pyrido[3,2-d]pyrimidine core is the most critical and extensively studied site for modification to achieve potent and selective kinase inhibition. The reactive 4-chloro group is readily displaced by various nucleophiles, particularly amines, allowing for the systematic exploration of the chemical space around the kinase hinge region.
In the development of PI3Kδ inhibitors, for example, the nature of the substituent at the C4 position is paramount for activity and selectivity. bohrium.comnih.gov Starting from a 4-chloro precursor, the introduction of different amine-containing side chains leads to vastly different biological outcomes. One highly successful approach involves coupling the scaffold with a chiral (1R)-1-(4-amino-3-methylphenyl)ethan-1-ol moiety, which ultimately led to potent inhibitors of PI3Kδ. bohrium.comnih.gov Further elaboration by linking this to a purine (B94841) via an ethyl-S-linker resulted in compound S5, which exhibited an IC50 of 2.82 nM against PI3Kδ and strong antiproliferative activity. bohrium.comnih.gov This demonstrates that large, complex substituents at C4 are well-tolerated and can form key interactions that drive potency. The development of Seletalisib, a clinical candidate, also features a complex quinoline-based side chain attached to the 4-position of the pyrido[3,2-d]pyrimidine core, underscoring the importance of this position for achieving high-affinity binding. mdpi.comencyclopedia.pub
| Compound | 4-Position Substituent | Target | IC50 (nM) |
| Idelalisib | 3-(3-fluorophenyl)-4-oxo-4H-chromen-7-yl | PI3Kδ | 16.5 |
| S5 | [(1R)-1-(4-((9H-purin-6-yl)thio)ethylamino)-3-methylphenyl] | PI3Kδ | 2.82 |
Data sourced from a study on pyrido[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors. bohrium.comnih.gov
While direct structure-activity relationship studies extensively detailing the replacement of the 6-fluoro group on the pyrido[3,2-d]pyrimidine core are not widely published, its role can be understood from established medicinal chemistry principles. The introduction of a fluorine atom to replace a hydrogen atom is a common strategy to enhance metabolic stability by preventing CYP450-mediated oxidation at that position. nih.gov This is particularly important for aromatic rings.
Modifications to other positions on the pyrido[3,2-d]pyrimidine scaffold have also been explored to fine-tune biological activity. A notable study on dual PI3K/mTOR inhibitors systematically investigated the effect of substituents at the C7 position of the pyridine (B92270) ring while keeping the C4-morpholine and C2-(3-hydroxyphenyl) groups constant. nih.govmdpi.com This work provides a clear SAR for this part of the scaffold.
The unsubstituted C7-H derivative served as a potent baseline compound. Introduction of small, nonpolar groups like chlorine or methyl at C7 resulted in compounds that were slightly more active than the parent compound against PI3Kα. mdpi.com In contrast, introducing a hydrogen-bond donating hydroxymethyl group at C7 led to a significant 30-fold reduction in inhibitory activity, suggesting this space is intolerant of such groups. mdpi.com However, activity was partially restored with groups like vinyl, methoxymethyl, or cyanomethyl. mdpi.com Strikingly, an azido (B1232118) derivative and a methylated oxime derivative at C7 showed excellent potency, with IC50 values of 10 nM and 3 nM, respectively, indicating that polar, aprotic functionalities are favored in this region. mdpi.com
| Compound | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Reference | H | 19 | 37 |
| 5 | Cl | 16 | 134 |
| 6 | CH₃ | 15 | 114 |
| 15 | CH₂OH | 570 | >1000 |
| 19 | CH₂N₃ | 10 | 45 |
| 32 | CH=NOCH₃ | 3 | 11 |
Data adapted from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. mdpi.com
Modifications to the pyrimidine (B1678525) ring are also critical. For instance, in the development of dihydrofolate reductase (DHFR) inhibitors, a 2,4-diaminopyrido[3,2-d]pyrimidine scaffold is employed, which is fundamentally different from the scaffolds used for kinase inhibitors and highlights how changes to the pyrimidine portion can completely switch the biological target. nih.gov
Conformational Restriction and Rigidification Strategies for this compound Derivatives
Conformational restriction is a powerful strategy in medicinal chemistry used to improve the affinity and selectivity of a ligand by reducing the entropic penalty upon binding. This is achieved by locking a flexible side chain into a more rigid, cyclic structure that pre-organizes the molecule in its bioactive conformation.
While specific examples of applying this strategy directly to this compound derivatives are not prevalent in the literature, the principle has been successfully applied to related pyrimidine-based scaffolds. For instance, a conformational restriction approach was used to develop highly selective mTOR inhibitors from a pyrimidine core. nih.gov In this approach, a flexible side chain was cyclized to create a rigid, tricyclic pyrimido-pyrrolo-oxazine scaffold. This rigidification led to a compound with approximately 450-fold selectivity for mTOR over PI3K isoforms. nih.gov
This strategy could be hypothetically applied to pyrido[3,2-d]pyrimidine derivatives. For example, the typically flexible amine-containing substituent at the 4-position could be cyclized back onto the pyridine ring at the 5-position or onto an aromatic ring within the side chain itself. Such a strategy could lock the substituent into an optimal binding pose, potentially enhancing affinity and, more importantly, improving selectivity between closely related kinase isoforms by preventing the molecule from adopting conformations that are favorable for binding to off-targets.
Bioisosteric Replacements and Scaffold Hopping Approaches from the Pyrido[3,2-d]pyrimidine Core
Scaffold hopping is a computational or intuitive design strategy that involves replacing a central molecular scaffold with a chemically different one while retaining the original biological activity. This is often done to discover novel intellectual property, improve physicochemical properties, or find new interactions with the target.
The pyrido[3,2-d]pyrimidine scaffold itself has been identified through scaffold hopping. In one example, researchers replaced a 1H-pyrazolo[3,4-d]pyrimidine core with the pyrido[3,2-d]pyrimidine scaffold to generate dual inhibitors of ERK2 and PI3Kα. nih.gov This demonstrates that the pyrido[3,2-d]pyrimidine core can serve as an effective bioisostere for other fused heterocyclic systems.
Conversely, the pyrido[3,2-d]pyrimidine core can be replaced by other scaffolds. A study on Aurora kinase inhibitors provided an insightful example where replacing a quinazoline (B50416) scaffold with a pyrido[3,2-d]pyrimidine led to a significant decrease in activity. acs.orgacs.org Molecular modeling revealed that the nitrogen atom at the 8-position of the pyridopyrimidine scaffold obstructed crucial hydrogen bonds between the inhibitor and the hinge region residues Glu211 and Ala213, an interaction that was possible with the quinazoline core. acs.orgacs.org This highlights the subtle but critical differences between seemingly similar heterocyclic scaffolds and provides valuable SAR information for future design. Common bioisosteric replacements for the pyrido[3,2-d]pyrimidine scaffold in kinase inhibitor design include other bicyclic heteroaromatics such as quinazolines, thieno[2,3-d]pyrimidines, and furano[2,3-d]pyrimidines. nih.govnih.gov
Strategies for Optimizing Target Selectivity and Potency through Chemical Modification
The optimization of compounds derived from the this compound core is a critical focus of medicinal chemistry efforts. The inherent reactivity of the 4-chloro position allows for nucleophilic substitution, providing a straightforward method for introducing a wide array of functional groups. This enables the exploration of the chemical space around the scaffold to fine-tune interactions with biological targets.
A notable example of such optimization is in the development of dual inhibitors of mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs). guidechem.com These kinases are implicated in cell proliferation signaling pathways, making them attractive targets in oncology. guidechem.com Through systematic modification of the 4- and 6-positions of the pyrido[3,2-d]pyrimidine core, researchers have developed highly potent and selective inhibitors.
One such optimized compound, a 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative, demonstrated exceptional inhibitory activity. guidechem.com The structure-activity relationship (SAR) studies in this series revealed that specific substitutions at these positions are crucial for achieving high potency and a desirable selectivity profile. The data presented in the table below highlights the inhibitory concentrations (IC50) of a lead compound against various kinase targets.
Table 1: Inhibitory Activity of a 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivative (Compound 21o) guidechem.com
| Kinase Target | IC50 (nM) |
|---|---|
| MNK1 | 1 |
| MNK2 | 7 |
| PIM1 | 43 |
| PIM2 | 232 |
| PIM3 | 774 |
The data clearly indicates that while the compound is a potent inhibitor of MNK1 and MNK2, it also exhibits activity against PIM kinases, albeit at higher concentrations. This dual-inhibitor profile can be advantageous in certain therapeutic contexts. Further chemical modifications to the pyrido[3,2-d]pyrimidine scaffold could be explored to either enhance the dual-inhibitory action or to achieve greater selectivity for a specific kinase family, depending on the therapeutic goal. The fluorine atom at the 6-position can also influence the electronic properties of the ring system and may contribute to improved metabolic stability or target engagement.
Prodrug Strategies and Solubility Enhancement Approaches for this compound-derived Compounds
A common prodrug approach involves the modification of a functional group within the molecule to introduce a more water-soluble moiety. This promoiety is designed to be cleaved in vivo, releasing the active parent drug. For pyrido[3,2-d]pyrimidine derivatives that incorporate amine or hydroxyl groups through substitution at the 4-position, these functional groups are ideal handles for prodrug design. For example, phosphorylation of a hydroxyl group or the formation of an amino acid conjugate with an amine can significantly increase aqueous solubility.
Another strategy is the use of bioreversible derivatives. For instance, if a derivative contains a carboxylic acid, it can be esterified to improve cell permeability. These esters are then hydrolyzed by intracellular esterases to regenerate the active carboxylic acid.
Beyond prodrugs, several formulation-based approaches can enhance the solubility of poorly soluble compounds. These include:
Salt Formation: If the derivative possesses a basic or acidic center, forming a pharmaceutically acceptable salt is often the most straightforward method to increase solubility.
Amorphous Solid Dispersions: Dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous state can prevent crystallization and improve the dissolution rate.
Nanosuspensions: Reducing the particle size of the API to the nanometer range increases the surface area, leading to a higher dissolution velocity.
The selection of an appropriate strategy depends on the specific physicochemical properties of the this compound-derived compound and the intended therapeutic application.
Chiral Chemistry and Stereoselective Synthesis for Enantiomeric Purity and Enhanced Biological Activity
The introduction of chiral centers into drug molecules can have a profound impact on their biological activity. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer), which may be inactive or even contribute to off-target effects. Therefore, the stereoselective synthesis of pyrido[3,2-d]pyrimidine derivatives is a critical consideration in drug development.
When substitutions at the 4-position of the this compound core involve chiral building blocks, the resulting diastereomers can exhibit different biological profiles. For example, if a racemic amine is used in a nucleophilic substitution reaction, the resulting product will be a mixture of two enantiomers. It is then essential to separate these enantiomers and evaluate their biological activity independently.
Modern asymmetric synthesis provides powerful tools to control the stereochemical outcome of chemical reactions. Key strategies that could be applied to the synthesis of chiral pyrido[3,2-d]pyrimidine derivatives include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a subsequent reaction in a stereoselective manner.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient and atom-economical approach.
By ensuring enantiomeric purity, medicinal chemists can develop drugs with improved therapeutic indices, as the dose can be lowered by administering only the active enantiomer, potentially reducing side effects associated with the inactive or less active enantiomer. The development of stereoselective synthetic routes is therefore a crucial step in the optimization of potent and safe drug candidates derived from the this compound scaffold.
Potential Non Biological Applications and Emerging Research Avenues for 4 Chloro 6 Fluoropyrido 3,2 D Pyrimidine
Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyridopyrimidine scaffold, with its multiple nitrogen atoms, can act as a versatile ligand for the formation of coordination complexes with various metal ions. These nitrogen atoms possess lone pairs of electrons that can coordinate with metal centers, leading to the formation of stable metal-ligand bonds. The specific arrangement of nitrogen atoms in 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine can allow it to function as a monodentate, bidentate, or bridging ligand, depending on the reaction conditions and the nature of the metal ion. This versatility makes it a promising candidate for the construction of diverse coordination polymers and Metal-Organic Frameworks (MOFs).
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal ions and organic linkers. Pyrimidine (B1678525) and its derivatives have been successfully employed as ligands in the synthesis of MOFs. For instance, pyrimidine-5-carboxylate has been used to create MOFs with well-defined topologies and selective gas sorption properties. Similarly, pyrimidine-4,6-dicarboxylate has been utilized to synthesize a luminescent MOF with a novel topology. acs.orgnih.govnih.gov
Given these precedents, this compound could serve as a valuable building block for new MOFs. The chloro and fluoro substituents can influence the electronic properties of the ligand and, consequently, the properties of the resulting MOF. Furthermore, these functional groups could serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis.
Table 1: Examples of Pyrimidine-Based Ligands in MOF Synthesis
| Ligand | Metal Ion(s) | Resulting MOF Properties | Reference |
| Pyrimidine-5-carboxylate | Co²⁺, Cd²⁺, Cu²⁺ | Defined topologies, permanent porosity, selective CO₂ sorption | acs.org |
| Pyrimidine-4,6-dicarboxylate | Pb²⁺ | Luminescent, novel topology | nih.govnih.gov |
| Pyrimidine groups (general) | Cu²⁺ | Isostructural to other MOFs with comparable porosity | nih.gov |
Application in Catalysis and Organocatalysis
The nitrogen atoms in the this compound ring can act as Lewis basic sites, making the compound a potential candidate for applications in catalysis. As a ligand, it can coordinate to a metal center and modulate its catalytic activity. The electronic properties of the pyridopyrimidine ring, influenced by the chloro and fluoro substituents, can be tuned to optimize the performance of the metal complex in various catalytic transformations. Ruthenium complexes supported by bidentate P^N ligands have been shown to catalyze multicomponent reactions to produce pyridines, quinolines, and pyrimidines. acs.org
Furthermore, pyridopyrimidine derivatives themselves can act as organocatalysts. The basic nitrogen sites can activate substrates through hydrogen bonding or proton abstraction. The field of organocatalysis has seen significant growth, and the development of new, efficient, and selective catalysts is an ongoing area of research. The unique electronic and steric properties of this compound could be exploited in the design of novel organocatalysts for a range of organic reactions. The use of nano-magnetite complexes in the synthesis of pyrido[2,3-d]pyrimidines highlights the potential for catalytic applications in this class of compounds. acs.org
Building Blocks for Advanced Materials Science (e.g., polymers, covalent organic frameworks - COFs)
The reactive nature of the chloro substituent in this compound makes it a suitable monomer for the synthesis of polymers and Covalent Organic Frameworks (COFs). The chlorine atom can be displaced by nucleophiles in substitution reactions, allowing for the incorporation of the pyridopyrimidine unit into a polymer backbone. This could lead to the development of new polymers with tailored thermal, electronic, and optical properties. For instance, the preparation and polymerization of vinylpyrimidine derivatives have been reported, demonstrating the potential of the pyrimidine core in polymer chemistry. acs.org
COFs are a class of porous crystalline polymers with extended, covalently bonded structures. They are constructed from organic building blocks, and their properties can be precisely controlled through the choice of monomers and the synthetic methodology. Pyridine (B92270) and pyrimidine-based COFs have been synthesized and have shown promise in applications such as gas storage, adsorption, and catalysis. researchgate.netnih.govjscimedcentral.comrsc.org The bifunctional nature of this compound, with its potential for forming multiple covalent bonds, makes it an attractive candidate for the synthesis of novel COFs with unique topologies and functionalities. The nitrogen-rich framework of such COFs could be advantageous for applications in catalysis and as a support for metal nanoparticles.
Table 2: Examples of Pyridine/Pyrimidine-Based COFs and their Applications
| COF Type | Building Blocks | Application | Reference |
| Pyrimidine-functionalized COF | Pyrimidine-modified monomers | Electrocatalysis (Oxygen Evolution Reaction) | researchgate.net |
| Pyridine-based 2D COF | 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde | Adsorbent for organic dyes | nih.govrsc.org |
Development as Probes for Chemical Biology Research
Chemical probes are small molecules used to study and manipulate biological systems. The pyridopyrimidine scaffold is a common feature in many biologically active molecules, and derivatives of this ring system could be developed as probes to investigate specific biological processes. The reactivity of the chloro group in this compound allows for its conjugation to other molecules, such as fluorescent dyes or affinity tags. This would enable the creation of targeted probes for studying protein-protein interactions or for visualizing specific cellular components. The development of pyrimidine-embedded molecular frameworks to probe the chemical space for protein-protein interactions is an active area of research. researchgate.netresearchgate.net
Use in Fluorescent Labeling and Bioimaging Agents (if photophysical properties are relevant)
While the specific photophysical properties of this compound have not been extensively reported, many pyrimidine and pyridopyrimidine derivatives exhibit fluorescence. The fluorescence properties of these compounds are often influenced by the nature and position of substituents on the ring system. For example, some imidazo[1,2-a]pyrimidine (B1208166) derivatives are known to be fluorescent. acs.org The introduction of a fluorine atom can sometimes enhance fluorescence quantum yields.
Should this compound or its derivatives exhibit favorable photophysical properties, such as a high fluorescence quantum yield and photostability, they could be developed as fluorescent labels or bioimaging agents. The chloro substituent provides a convenient handle for attaching the fluorophore to biomolecules of interest. Novel CF₃-substituted pyridine- and pyrimidine-based fluorescent probes have been successfully used for lipid droplet bioimaging. nih.gov
Table 3: Fluorescence Properties of Selected Pyrimidine Derivatives
| Compound Class | Emission Range | Key Findings | Reference |
| Imidazo[1,2-a]pyrimidines | Blue light at longer wavelengths | Hydroxymethyl moiety acts as a fluorescence enhancer | acs.org |
| 2-Alkylaminopyrimidines | 375-403 nm | Highest fluorescence intensity in polar protic solvents | sigmaaldrich.com |
| CF₃-Substituted Pyrimidines | 406-481 nm | Accumulate in lipid droplets, suitable for bioimaging | nih.gov |
Application in Analytical Chemistry as Reference Standards or Derivatization Reagents
In analytical chemistry, reference standards are highly purified compounds used for the identification and quantification of substances. Given that this compound is a key intermediate in the synthesis of various biologically active compounds, it could serve as a valuable reference standard for chromatographic and spectroscopic methods used to monitor these syntheses and to analyze the purity of the final products. Certified reference materials of heterocyclic compounds like pyridine are commercially available for this purpose. sigmaaldrich.com
Furthermore, the reactive chloro group in this compound could be utilized for derivatization reactions in analytical chemistry. Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). By reacting with specific functional groups, this compound could be used to introduce a UV-active or fluorescent tag onto an analyte, thereby enhancing its detectability.
Future Perspectives and Emerging Research Directions for 4 Chloro 6 Fluoropyrido 3,2 D Pyrimidine
Exploration of Novel and Green Synthetic Methodologies
Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine and its derivatives. While traditional synthetic routes have been established, there is a growing need for greener alternatives that minimize waste and the use of hazardous reagents. This includes the exploration of:
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the construction and subsequent derivatization of the pyridopyrimidine core.
Catalytic Methods: The development of novel catalysts, including biocatalysts, for key synthetic steps could lead to more selective and efficient transformations under milder conditions.
Alternative Solvents: A shift towards the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is anticipated to reduce the environmental impact of synthetic processes. Research into acid-promoted amination of related chloropyrrolopyrimidines in water has shown promise for such a transition. nih.gov
Deepening Mechanistic Understanding of Its Reactivity and Transformations
A more profound understanding of the reactivity of this compound is crucial for its effective utilization. The chlorine atom at the 4-position is a key site for nucleophilic substitution, a common strategy for introducing molecular diversity. Future investigations are expected to delve into:
Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its substitution reactions with various nucleophiles will enable more precise control over reaction outcomes and facilitate the prediction of reactivity.
Reaction Mechanisms: Elucidating the mechanisms of key transformations, including potential ring-opening and ring-closing reactions, will be essential for optimizing reaction conditions and avoiding unwanted side products. Studies on related 4-chloro-pyrimido[4,5-b] nih.govnih.govbenzodiazepines have highlighted the complexity of such transformations. nih.gov
Regioselectivity: Given the presence of multiple reactive sites, understanding and controlling the regioselectivity of reactions is paramount. Mechanistic studies will aid in developing strategies to selectively target specific positions on the pyridopyrimidine ring.
Expanded Target Profiling and Phenotypic Screening in Pre-clinical Settings
Derivatives of the broader pyrido[2,3-d]pyrimidine (B1209978) class have demonstrated a wide range of biological activities, inhibiting kinases such as PIM-1, MNK, and EGFR. nih.govnih.govnih.gov Future research on this compound will likely involve:
Broader Kinase Panels: Screening libraries of derivatives against extensive kinase panels to identify novel and potent inhibitors for various therapeutic areas, particularly oncology.
Phenotypic Screening: Employing cell-based phenotypic screening to uncover novel anti-proliferative or other therapeutic effects, which can reveal unexpected mechanisms of action. nih.gov This approach has been successful in identifying potent compounds from related pyrido[2,3-d]pyrimidine series. nih.gov
New Therapeutic Areas: Exploring the potential of its derivatives in other disease areas beyond cancer, such as inflammatory diseases, infectious diseases, and neurological disorders. For instance, substituted pyrido[3,2-d]pyrimidines have been investigated as dihydrofolate reductase inhibitors for Pneumocystis pneumonia. nih.gov
| Compound Class | Biological Target/Activity | Key Findings |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase Inhibition | Certain derivatives show potent PIM-1 kinase inhibition with IC50 values in the nanomolar range and induce apoptosis in cancer cells. nih.gov |
| 4,6-Disubstituted Pyrido[3,2-d]pyrimidines | Dual MNK/PIM Inhibition | Novel compounds have been developed with selective dual inhibition of MNK and PIM kinases, showing promise in inhibiting leukemia cell growth. nih.gov |
| 6-Substituted Pyrido[3,2-d]pyrimidines | Dihydrofolate Reductase (DHFR) Inhibition | Developed as potent and selective inhibitors of Pneumocystis jirovecii DHFR for the treatment of Pneumocystis pneumonia. nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT and EGFRT790M Inhibition | New series designed and synthesized, showing high inhibitory activities against both wild-type and mutant EGFR. nih.gov |
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry will play an increasingly integral role in guiding the design and optimization of novel derivatives of this compound. Future efforts will likely involve:
Structure-Based Drug Design (SBDD): Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of derivatives with their biological targets, thereby informing the design of more potent and selective inhibitors. irispublishers.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activities, enabling the prediction of the potency of novel compounds before synthesis. irispublishers.com
ADMET Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing.
Development of Specialized Analytical Techniques for Research and Characterization
As the complexity of the synthesized derivatives increases, so does the need for advanced analytical techniques for their purification, characterization, and analysis. Future research in this area may include:
Advanced Chromatographic Methods: Developing more efficient and selective chromatographic methods, such as supercritical fluid chromatography (SFC), for the separation of complex mixtures and chiral compounds.
High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for the accurate determination of molecular formulas and the structural elucidation of novel compounds and their metabolites.
Spectroscopic Techniques: Employing advanced NMR techniques (e.g., 2D NMR) and other spectroscopic methods to unambiguously confirm the structures of synthesized molecules.
Translation of Basic Research Findings to Pre-clinical Lead Optimization and Concept Validation
A key future direction will be the translation of promising basic research findings into pre-clinical development. This involves a systematic process of lead optimization, where initial "hit" compounds are chemically modified to improve their drug-like properties. This process will focus on:
Improving Potency and Selectivity: Iterative cycles of design, synthesis, and testing to enhance the potency of lead compounds against their intended target while minimizing off-target effects.
Enhancing Pharmacokinetic Properties: Modifying the chemical structure to improve solubility, metabolic stability, and oral bioavailability. The lead optimization of other heterocyclic compounds has demonstrated the importance of addressing these properties. nih.gov
In Vivo Proof-of-Concept: Evaluating the efficacy of optimized lead compounds in relevant animal models of disease to validate their therapeutic potential and justify further development.
Conclusion
Summary of Key Research Achievements and Contributions of 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine to Chemical and Biological Sciences
Following a comprehensive review of available scientific literature, it appears that detailed research achievements and specific contributions directly attributable to the compound this compound are not extensively documented. Research in the broader field of pyridopyrimidines is vast, with many derivatives showing significant biological activities. For instance, various substituted pyrido[3,2-d]pyrimidine (B1256433) analogues have been synthesized and investigated as potent inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and antimicrobial therapy. nih.gov Specifically, 2,4-diaminopyrido[3,2-d]pyrimidine derivatives have shown promise as antitumor agents and for treating opportunistic infections in AIDS patients. nih.gov Additionally, the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold has been explored for the development of phosphodiesterase type 4 (PDE4) inhibitors, with potential applications in treating asthma and COPD. nih.gov However, specific studies detailing the synthesis, characterization, and biological evaluation focused solely on the this compound isomer are not prominent in the current body of scientific publications.
Significance of the Compound in Advancing Fundamental Chemical Knowledge and Applied Research
The significance of this compound lies primarily in its potential role as a chemical intermediate for the synthesis of more complex molecules. The pyridopyrimidine core is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. nih.gov The chloro and fluoro substituents on the pyridopyrimidine ring system provide reactive sites for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions. This functionalization allows for the generation of diverse chemical libraries, which are essential in drug discovery campaigns to explore structure-activity relationships (SAR). While direct evidence for the application of this compound is limited, its structural motifs are found in compounds targeting a range of biological targets, including various kinases and enzymes crucial for cell replication. nih.gov Therefore, its primary contribution to applied research is as a potential building block for medicinal chemists to design and synthesize novel therapeutic agents.
Outlook for Future Research Trajectories and Unexplored Potential of this compound
The future research potential for this compound is considerable, given the proven therapeutic value of the broader pyridopyrimidine class. A crucial first step would be the development and optimization of a robust synthetic route to produce this specific isomer in good yield, as synthesis protocols for related isomers like 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine have been reported. chemicalbook.com
Once accessible, future research could explore several key areas:
Medicinal Chemistry: The compound could serve as a key intermediate for creating libraries of novel derivatives. By systematically modifying the 4-position, researchers could investigate these new compounds as potential inhibitors for a variety of kinases, a target class for which pyridopyrimidines have shown significant promise. nih.gov
Biological Screening: A thorough biological evaluation of this compound and its derivatives is warranted. Screening against panels of cancer cell lines, microbial strains, and specific enzymes (like DHFR or kinases) could uncover novel biological activities. nih.gov
Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets for this compound and to guide the rational design of more potent and selective derivatives.
In essence, while this compound is currently an under-investigated molecule, its chemical structure suggests a high potential for future exploration in the fields of synthetic chemistry, drug discovery, and chemical biology.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 6-position may use potassium fluoride under reflux with a polar aprotic solvent like DMF. Chlorination at the 4-position can be achieved via phosphorus oxychloride (POCl₃) at 80–100°C . Reaction time and solvent choice (e.g., DMF vs. acetonitrile) significantly impact purity and yield. Optimization studies suggest that catalytic amounts of Cu(I) enhance regioselectivity in halogenation steps .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles due to potential skin/eye irritation. Waste must be segregated into halogenated organic waste containers and processed by certified disposal services to prevent environmental release of fluorinated byproducts . Reactivity with strong oxidizing agents (e.g., peroxides) necessitates inert storage conditions .
Q. Which biological targets are associated with pyrido[3,2-d]pyrimidine derivatives?
- Methodological Answer : Structural analogs of this scaffold inhibit kinases (e.g., PI3Kα), DNA topoisomerases, and folate metabolism enzymes. The chloro-fluoro substitution pattern enhances binding to ATP-binding pockets in kinases due to halogen bonding . Preliminary assays often use enzymatic inhibition studies (IC₅₀ determination) or cellular proliferation assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in potency often arise from substituent effects. For example, replacing the 6-fluoro group with a methylsulfonyl moiety (as in pyrido[3,4-d]pyrimidines) increases hydrophilicity, altering membrane permeability and target engagement . Comparative SAR studies using X-ray crystallography or molecular docking can clarify binding mode variations .
Q. What strategies optimize the synthesis of this compound for high-throughput screening?
- Methodological Answer : Flow chemistry techniques reduce reaction time and improve scalability. For instance, continuous flow reactors enable precise control of POCl₃ chlorination at elevated pressures, achieving >90% yield . Automated purification systems (e.g., flash chromatography with gradient elution) ensure >98% purity for biological testing .
Q. How do reactive intermediates in synthesis impact downstream applications?
- Methodological Answer : Reactive intermediates like 4-hydroxypyrido[3,2-d]pyrimidine (from hydrolysis) can form undesired byproducts. Stabilization via silylation (e.g., TMSCl) or low-temperature workups (−20°C) minimizes degradation . LC-MS monitoring of intermediate stability is critical for reproducible scale-up .
Q. What advanced techniques elucidate the mechanism of action of this compound?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies real-time binding kinetics to kinases, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) . For cellular targets, CRISPR-Cas9 knockout models validate specificity by comparing IC₅₀ values in wild-type vs. gene-edited cells .
Q. How do substituent modifications affect photophysical properties for material science applications?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position enhances electron mobility in organic semiconductors. UV-Vis and cyclic voltammetry reveal redshifted absorption and reduced bandgap, making the compound suitable for OLEDs . Computational modeling (DFT) predicts HOMO-LUMO gaps to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
